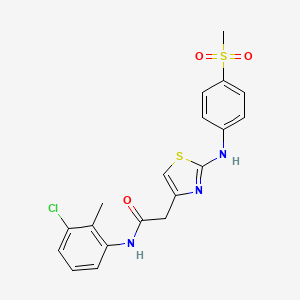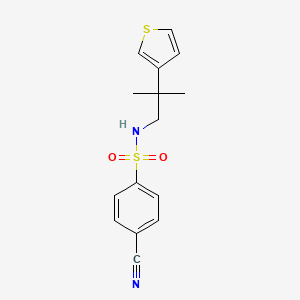
4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thiophene nucleus and a benzenesulfonamide group. The thiophene nucleus is a five-membered heteroaromatic compound containing a sulfur atom . The benzenesulfonamide group is a common feature in many pharmacologically active compounds .Chemical Reactions Analysis
The chemical reactivity of this class of compounds allows them to form biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Effects
- Carbonic Anhydrase Inhibitors: Studies on sulfonamides have shown that they can serve as potent inhibitors of carbonic anhydrases, enzymes that play a crucial role in various physiological processes. The inhibition of these enzymes has implications for the treatment of conditions like glaucoma, epilepsy, and certain types of tumors. Sulfonamide derivatives have been reported to exhibit inhibitory effects on human carbonic anhydrase isozymes, demonstrating their potential in medical research and pharmacology (Gul et al., 2016).
Photodynamic Therapy for Cancer Treatment
- Photodynamic Therapy (PDT): New derivatives of benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties. These properties are crucial for the compounds' applications in photodynamic therapy, a treatment method that uses light-sensitive compounds to target and kill cancer cells. A study highlighted the potential of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for their high singlet oxygen quantum yield, making them suitable for Type II photodynamic therapy applications (Pişkin et al., 2020).
Anticancer Activities
- Anticancer Research: The development of sulfonamide derivatives for potential anticancer applications has been a significant area of research. Some studies have focused on synthesizing and testing sulfonamide compounds for their cytotoxicity against cancer cell lines, aiming to find new therapeutic agents with anti-tumor properties. This research direction is promising for discovering novel anticancer drugs (Gul et al., 2016).
Novel Synthesis Methods
- Synthetic Chemistry: Research into sulfonamides has also contributed to advancements in synthetic chemistry. Novel methods for synthesizing benzonitriles, including those involving sulfonamide groups, have been developed. These methods offer more efficient pathways for creating pharmaceutical intermediates, highlighting the role of sulfonamides in facilitating chemical synthesis (Anbarasan et al., 2011).
Enzyme Inhibition for Therapeutic Applications
- Enzyme Inhibition: Sulfonamides incorporating various moieties have been studied for their inhibitory effects on different human carbonic anhydrase isozymes. These compounds have shown significant activity, particularly against isozymes related to diseases such as cancer, providing a basis for developing targeted therapies (Alafeefy et al., 2015).
Mecanismo De Acción
Mode of Action
, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions could lead to changes in the conformation and activity of the target proteins, thereby altering their function.
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , and antimicrobial activities. Therefore, it is possible that this compound could affect multiple pathways related to these biological processes.
Result of Action
, it may induce changes in cell signaling, gene expression, and cellular metabolism, leading to alterations in cell function and potentially cell death.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Thiophene derivatives, such as 4-cyano-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide, have been shown to interact with a variety of enzymes, proteins, and other biomolecules . They exhibit a wide range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
This compound can have various effects on cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-cyano-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-15(2,13-7-8-20-10-13)11-17-21(18,19)14-5-3-12(9-16)4-6-14/h3-8,10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGICBIGCBAKFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

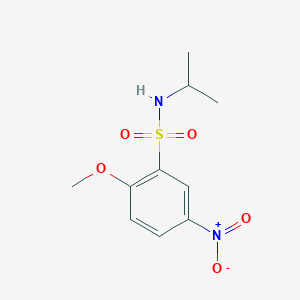
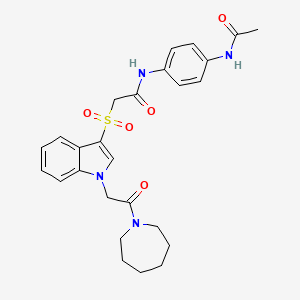
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-3-carboxamide](/img/structure/B2883235.png)
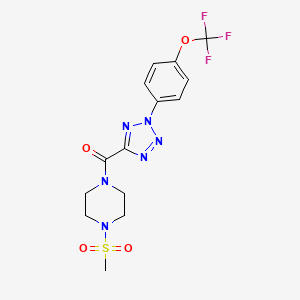
![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)
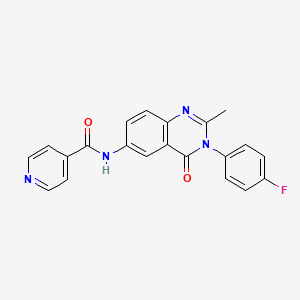
![1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2883241.png)
![11-(3,4-Dimethylphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2883242.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
![Methyl 1-{[(3-methylbutyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B2883246.png)
![5-(3-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2883249.png)
